molecular formula C14H11F3O2 B3094923 2-Methyl-4-(3-trifluoromethoxyphenyl)phenol CAS No. 1261485-28-2

2-Methyl-4-(3-trifluoromethoxyphenyl)phenol

Cat. No.: B3094923
CAS No.: 1261485-28-2
M. Wt: 268.23 g/mol
InChI Key: CUJBMUBJQLBHJQ-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-trifluoromethoxyphenyl)phenol is an organic compound that features a trifluoromethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-trifluoromethoxyphenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of palladium catalysts and bases under mild conditions . The general reaction scheme is as follows:

    Starting Materials: Aryl halide (e.g., 2-methyl-4-iodophenol) and boronic acid (e.g., 3-trifluoromethoxyphenylboronic acid).

    Catalyst: Palladium(0) complex, such as Pd(PPh3)4.

    Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).

    Solvent: A mixture of water and an organic solvent like toluene or ethanol.

    Reaction Conditions: The reaction is typically carried out at temperatures ranging from 80°C to 100°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and advanced monitoring techniques ensures consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-trifluoromethoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of partially or fully reduced derivatives.

    Substitution: Formation of nitro, sulfonyl, or other substituted derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(3-trifluoromethoxyphenyl)phenol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties make it a valuable compound in various applications, particularly in drug development and materials science .

Properties

IUPAC Name

2-methyl-4-[3-(trifluoromethoxy)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c1-9-7-11(5-6-13(9)18)10-3-2-4-12(8-10)19-14(15,16)17/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJBMUBJQLBHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684010
Record name 3-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261485-28-2
Record name 3-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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